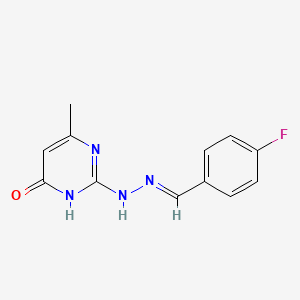

2-(N'-(4-Fluoro-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL

Description

2-(N'-(4-Fluoro-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL is a hydrazino-pyrimidine derivative characterized by a pyrimidine core substituted with a methyl group at position 6 and a hydrazino linkage conjugated to a 4-fluoro-benzylidene moiety. This compound belongs to a class of Schiff base derivatives, which are synthesized via condensation reactions between hydrazino intermediates and aromatic aldehydes .

Properties

IUPAC Name |

2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H2,15,16,17,18)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQKVTCNTCMLDA-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N’-(4-Fluoro-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-(N’-(4-Fluoro-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzylidene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(N'-(4-Fluoro-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL as an anticancer agent. A notable investigation demonstrated that derivatives of this compound exhibited selective antiproliferative activity against various cancer cell lines, indicating its potential as a lead compound for developing new cancer therapies .

2. Antimicrobial Properties

The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development in treating bacterial infections .

3. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in developing treatments for inflammatory diseases. The anti-inflammatory activity is attributed to the modulation of pro-inflammatory cytokines, thus reducing inflammation in various models .

Material Science Applications

1. Nonlinear Optical Materials

The unique structural features of this compound make it suitable for applications in nonlinear optics. Studies have suggested that derivatives can be used as dyes in optical devices due to their favorable electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of 2-(N’-(4-Fluoro-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the hydrazino-benzylidene motif or pyrimidine/heterocyclic core, with variations in substituents and biological profiles.

Substituent Variations on the Benzylidene Group

a) 4-Fluoro vs. 4-Nitro Substitutents

- Compound A11 (1-(2-methyl-indoloquinoxalin-6-yl)-2-[N'-(4-nitro-benzylidene)-hydrazino]-ethanone) features a 4-nitro-benzylidene group. The nitro group is strongly electron-withdrawing, leading to higher melting points (260–262°C) compared to fluoro analogs, likely due to enhanced intermolecular interactions .

- 4-Fluoro-benzylidene derivatives (e.g., the target compound) may exhibit improved membrane permeability due to fluorine’s lipophilic nature, a critical factor in bioavailability .

b) 4-Hydroxy-benzylidene Derivatives

- Compound A9 (2-[N'-(4-hydroxy-benzylidene)-hydrazino]-1-(2-methyl-indoloquinoxalin-6-yl)-ethanone) incorporates a 4-hydroxy group, which is electron-donating. This substituent can increase solubility in polar solvents but may reduce stability under acidic conditions .

c) Heteroaromatic Substitutents

- 6-Methyl-2-(N′-pyridin-4-ylmethylene-hydrazino)-pyrimidin-4-ol replaces the benzylidene group with a pyridin-4-ylmethylene moiety.

Core Heterocycle Variations

a) Pyrimidine vs. Indoloquinoxaline Cores

- The target compound’s pyrimidine core is smaller and more electron-deficient than the indoloquinoxaline system in A9 and A11.

- Pyrimidine-based analogs are more likely to participate in hydrogen bonding via the 4-ol group, influencing target binding in enzymatic systems .

b) Benzothiazole Derivatives

- Compounds like 2-{2-[N’-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids () replace the pyrimidine core with a benzothiazole ring. Benzothiazoles are known for antimicrobial activity, suggesting that the hydrazino-benzylidene motif synergizes with diverse heterocycles to enhance bioactivity .

Biological Activity

2-(N'-(4-Fluoro-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL, with the CAS number 290839-49-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and the mechanisms underlying its activities, particularly in cancer treatment.

- Molecular Formula : CHFNO

- Molecular Weight : 246.246 g/mol

- Structure : The compound features a pyrimidine core substituted with a hydrazine moiety and a fluorobenzylidene group, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).

- Cytotoxicity :

-

Mechanism of Action :

- Cell Cycle Arrest : Treatment with this compound resulted in G1 phase arrest in HepG2 cells, indicating an antiproliferative effect. Specifically, the percentage of cells in the G0-G1 phase increased significantly while those in the S and G2/M phases decreased .

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment led to an increase in apoptotic cells from 0.29% in control to 9.74% in treated groups, suggesting that the compound may induce apoptosis through upregulation of pro-apoptotic proteins like Bax and caspase-3 while downregulating Bcl-2 .

- Comparative Studies : In vitro comparisons with known anticancer agents indicated that this compound showed comparable or superior efficacy against certain cancer types .

Structure-Activity Relationship (SAR)

The presence of the fluorobenzylidene group appears to enhance the compound's interaction with target proteins involved in cancer cell proliferation and survival pathways. Variations in substituents on the phenyl ring have been shown to affect the biological activity significantly, suggesting that further modifications could optimize therapeutic effects .

Case Studies

Several case studies have documented the biological evaluation of similar pyrimidine derivatives:

- Study on Pyrrolo[2,3-d]pyrimidine Derivatives :

- Molecular Modeling Studies :

Q & A

Basic: What are the recommended synthetic routes for 2-(N'-(4-Fluoro-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-OL?

Methodological Answer:

The compound is synthesized via a condensation reaction between 4-fluoro-benzaldehyde and a hydrazino-pyrimidine precursor. A typical procedure involves refluxing equimolar amounts of the aldehyde and hydrazino derivative in ethanol (10 mL solvent per 1 mmol substrate) at 80°C for 4–6 hours. The product is purified by washing with cold ethanol or column chromatography . For analogous hydrazino-pyrimidine derivatives, yields range from 70–90% under these conditions .

Key Considerations:

- Solvent Choice: Ethanol is preferred due to its polarity and ability to stabilize intermediates.

- Temperature Control: Prolonged heating above 80°C may lead to decomposition of the hydrazino group.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching frequencies at 3200–3300 cm⁻¹ (N–H) and 1620–1650 cm⁻¹ (C=N) validate the hydrazone structure .

- HRMS: Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₂FN₅O: 281.1025) confirm purity .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:

Hydrazino-pyrimidine derivatives exhibit antimicrobial and enzyme-inhibitory potential. For example:

- Antimicrobial Activity: Analogous compounds (e.g., 2-[(5-iodosalicylidene)hydrazino]triazines) inhibit bacterial DNA gyrase (IC₅₀: 12–18 µM against E. coli) via competitive binding to ATPase domains .

- Antitumor Activity: Structural analogs with substituted benzylidene groups show IC₅₀ values of 8–15 µM against HeLa cells by disrupting tubulin polymerization .

Experimental Design Tip:

- Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes before in vitro assays .

Advanced: How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer:

- Catalyst Screening: Additives like acetic acid (5 mol%) accelerate imine formation and reduce side products (e.g., hydrolysis of the hydrazino group) .

- Solvent Optimization: Switching to DMF or THF may improve solubility of aromatic aldehydes, but ethanol remains optimal for cost and safety .

- Microwave-Assisted Synthesis: Reduces reaction time to 30–60 minutes with comparable yields (85–90%) .

Data Contradiction Example:

While DMF increases reaction rates, it complicates purification due to high boiling points. Ethanol balances yield and practicality .

Advanced: How to resolve spectral contradictions (e.g., unexpected ¹H NMR splitting patterns)?

Methodological Answer:

- Dynamic Effects: Rotameric equilibria of the hydrazone bond (–NH–N=CH–) can cause splitting. Use variable-temperature NMR (VT-NMR) to confirm .

- 2D NMR Techniques: HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing pyrimidine C4-OH from aromatic protons) .

Case Study:

In a benzothiazole hydrazone analog, VT-NMR at −40°C simplified splitting by freezing rotameric interconversion .

Advanced: What structure-activity relationships (SAR) guide potency enhancement?

Methodological Answer:

- Substituent Effects:

SAR Table:

Advanced: How can computational modeling streamline drug design?

Methodological Answer:

- Molecular Dynamics (MD): Simulate compound stability in aqueous vs. lipid environments to predict bioavailability .

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites for targeted derivatization .

Example Workflow:

Perform docking with bacterial DNA gyrase (PDB: 1KZN).

Validate top poses with MD (50 ns simulations).

Synthesize derivatives with predicted higher affinity .

Advanced: How to assess compound stability under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.